molecular formula C17H11N7O4 B151066 N,9-Bis(p-nitrophenyl)adenine CAS No. 136112-72-6

N,9-Bis(p-nitrophenyl)adenine

Cat. No. B151066
M. Wt: 377.3 g/mol
InChI Key: AFQXINPSVGSODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,9-Bis(p-nitrophenyl)adenine, also known as BNPA or BNPPA, is a chemical compound that has been extensively used in scientific research for its ability to inhibit protein kinases. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of drug discovery.

Mechanism Of Action

N,9-Bis(p-nitrophenyl)adenine inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents ATP from binding to the kinase, thereby inhibiting its activity. N,9-Bis(p-nitrophenyl)adenine has been shown to be a competitive inhibitor of protein kinases, meaning that it competes with ATP for binding to the kinase domain.

Biochemical And Physiological Effects

N,9-Bis(p-nitrophenyl)adenine has been shown to have several biochemical and physiological effects. Inhibition of protein kinases by N,9-Bis(p-nitrophenyl)adenine has been shown to induce cell cycle arrest and apoptosis in cancer cells. N,9-Bis(p-nitrophenyl)adenine has also been shown to inhibit the production of inflammatory cytokines in immune cells, suggesting its potential application in the treatment of inflammatory disorders. Additionally, N,9-Bis(p-nitrophenyl)adenine has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N,9-Bis(p-nitrophenyl)adenine in lab experiments is its potency as a protein kinase inhibitor. N,9-Bis(p-nitrophenyl)adenine has been shown to be more potent than other commonly used protein kinase inhibitors, such as staurosporine and roscovitine. However, one of the limitations of using N,9-Bis(p-nitrophenyl)adenine is its non-specificity. N,9-Bis(p-nitrophenyl)adenine has been shown to inhibit several protein kinases, which may lead to off-target effects.

Future Directions

There are several future directions for the study of N,9-Bis(p-nitrophenyl)adenine. One potential application of N,9-Bis(p-nitrophenyl)adenine is in the development of novel cancer therapies. Inhibition of protein kinases by N,9-Bis(p-nitrophenyl)adenine has been shown to induce apoptosis in cancer cells, suggesting its potential as a cancer treatment. Additionally, the development of more specific protein kinase inhibitors based on the structure of N,9-Bis(p-nitrophenyl)adenine could lead to the development of more effective and targeted therapies. Another potential application of N,9-Bis(p-nitrophenyl)adenine is in the treatment of inflammatory disorders. Further research is needed to determine the efficacy and safety of N,9-Bis(p-nitrophenyl)adenine in pre-clinical and clinical studies.

Synthesis Methods

N,9-Bis(p-nitrophenyl)adenine can be synthesized using several methods, including the reaction of adenine with p-nitrophenyl chloroformate. Another method involves the reaction of adenine with p-nitrophenyl isocyanate. Both methods result in the formation of N,9-Bis(p-nitrophenyl)adenine, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

N,9-Bis(p-nitrophenyl)adenine has been widely used in scientific research as a potent inhibitor of protein kinases. Protein kinases are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of protein kinases has been associated with various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. N,9-Bis(p-nitrophenyl)adenine has been shown to inhibit several protein kinases, including cyclin-dependent kinases, glycogen synthase kinase-3β, and mitogen-activated protein kinases.

properties

CAS RN

136112-72-6

Product Name

N,9-Bis(p-nitrophenyl)adenine

Molecular Formula

C17H11N7O4

Molecular Weight

377.3 g/mol

IUPAC Name

N,9-bis(4-nitrophenyl)purin-6-amine

InChI

InChI=1S/C17H11N7O4/c25-23(26)13-3-1-11(2-4-13)21-16-15-17(19-9-18-16)22(10-20-15)12-5-7-14(8-6-12)24(27)28/h1-10H,(H,18,19,21)

InChI Key

AFQXINPSVGSODO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2=C3C(=NC=N2)N(C=N3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NC2=C3C(=NC=N2)N(C=N3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

136112-72-6

synonyms

N,9-bis(4-nitrophenyl)purin-6-amine

Origin of Product

United States

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